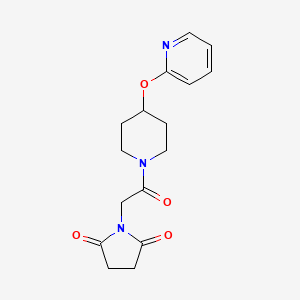

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

描述

属性

IUPAC Name |

1-[2-oxo-2-(4-pyridin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c20-14-4-5-15(21)19(14)11-16(22)18-9-6-12(7-10-18)23-13-3-1-2-8-17-13/h1-3,8,12H,4-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNJORKFEZFWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine-2,5-dione is replaced by a piperidine derivative.

Introduction of the Pyridine Moiety: The pyridine group is often introduced through etherification reactions, where the hydroxyl group of the piperidine derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

化学反应分析

Types of Reactions

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the piperidine ring or the pyridine moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated pyridine derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

Reduction: Reduced forms of the pyrrolidine-2,5-dione core.

Substitution: Substituted pyridine derivatives with various functional groups.

科学研究应用

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The pyridine moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions.

相似化合物的比较

Key Observations:

- Substituent Impact : The pyridin-2-yloxy group in the target compound distinguishes it from analogs like BJ46139 (thiophene-substituted) and indole-containing derivatives (e.g., 4i) . Pyridine’s aromatic nitrogen may enhance binding to metalloenzymes or receptors compared to thiophene’s sulfur atom.

- Synthetic Yields : Mannich base derivatives (e.g., ) exhibit moderate yields (78–80%), while indole-piperidine hybrids (e.g., 4i) achieve higher yields (84–93.8%) , likely due to optimized coupling strategies.

- Thermal Stability : Melting points vary widely; indole derivatives (e.g., 4h: 203–204°C ) show higher thermal stability than simpler analogs, suggesting stronger crystal lattice interactions.

Pharmacological Profiles

Antimicrobial Activity :

Mannich bases synthesized by Tamilvendan et al. demonstrated moderate activity against E. coli, B. subtilis, and A. fumigatus.

Central Nervous System (CNS) Potential :

Pyrrolidine-2,5-dione derivatives with piperidine/indole moieties (e.g., 4f, 4i ) are structurally analogous to anticonvulsant agents like ethosuximide . The target compound’s piperidin-1-yl group may facilitate blood-brain barrier penetration, but in vivo studies are needed.

Stereochemical Considerations

notes stereoisomerism in related compounds (e.g., 6b), leading to doubled NMR signals . The target compound’s stereochemical configuration remains unconfirmed, which could influence its pharmacological efficacy and metabolic stability.

生物活性

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The compound is synthesized through a multi-step process involving the formation of a piperidine ring and subsequent substitutions. The introduction of the pyridinyl group at the 4-position is critical as it influences the compound's chemical reactivity and biological properties.

Synthetic Route

- Formation of Piperidine Ring : A reaction between 4-hydroxypyridine and piperidine under basic conditions.

- Acylation : The resulting intermediate is reacted with acetic anhydride to introduce the acetamide group.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in structure can lead to varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma).

Case Study: Anticancer Properties

In a study where various pyrrolidine derivatives were tested, compounds demonstrated structure-dependent anticancer activity. Notably:

- Compounds with specific substitutions showed enhanced potency against A549 cells.

- Certain derivatives exhibited lower cytotoxicity towards non-cancerous cells (HSAEC1-KT), indicating potential selectivity.

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial effects against multidrug-resistant pathogens. The results indicated promising activity against strains such as Staphylococcus aureus.

Case Study: Antimicrobial Screening

Compounds were screened against various resistant strains:

- Significant inhibition was observed in certain derivatives against S. aureus, showcasing their potential as therapeutic agents for resistant infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction modulates their activity, leading to various biological effects.

Key Mechanisms

- Receptor Binding : The compound may bind to specific receptors involved in cancer progression and microbial resistance.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for pathogen survival or cancer cell proliferation.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Similar | Moderate | Low |

| Compound B | Similar | High | Moderate |

| Target Compound | Unique | High | High |

The unique substitution pattern in the target compound enhances its binding affinity and selectivity, contributing to its superior biological activity compared to structurally similar compounds.

常见问题

Basic Synthesis and Characterization

Q: What are the key steps and challenges in synthesizing 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione? A: The synthesis typically involves multi-step reactions, such as coupling pyrrolidine-2,5-dione derivatives with functionalized piperidine intermediates. Critical steps include:

- Nucleophilic substitution to attach the pyridin-2-yloxy group to the piperidine ring .

- Amide bond formation between the piperidine and pyrrolidine-dione moieties, often using activating agents like EDCI/HOBt .

Challenges include controlling regioselectivity during substitution and minimizing side reactions (e.g., hydrolysis of the dione ring). Characterization relies on NMR (e.g., verifying piperidine N-alkylation via H-NMR shifts at δ 3.5–4.0 ppm) and HPLC-MS for purity assessment .

Safety and Handling Protocols

Q: What safety precautions are recommended for handling this compound in laboratory settings? A: While specific hazard data for this compound is limited, analogous heterocyclic compounds require:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates.

- Storage: In sealed, dry containers under inert atmosphere (N or Ar) to prevent hydrolysis or oxidation .

Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Reaction Optimization

Q: How can computational methods improve the synthesis efficiency of this compound? A: Tools like density functional theory (DFT) can predict reaction pathways and transition states, aiding in solvent selection (e.g., dichloromethane vs. ethanol) and catalyst optimization . For example:

- Reaction path search algorithms (e.g., IRC calculations) identify low-energy pathways for piperidine functionalization.

- Machine learning models trained on analogous reactions (e.g., pyridine-oxide coupling) can recommend optimal temperatures (e.g., 60–80°C) and stoichiometric ratios .

Experimental validation via design of experiments (DoE) minimizes trial runs, focusing on critical parameters like pH and reaction time .

Stability and Degradation Studies

Q: What factors influence the stability of this compound under different storage conditions? A: Stability is affected by:

- Moisture: The pyrrolidine-2,5-dione ring is prone to hydrolysis, requiring anhydrous storage .

- Temperature: Accelerated degradation studies (e.g., 40°C/75% RH) can quantify shelf life using HPLC to monitor decomposition products .

- Light: UV-sensitive moieties (e.g., pyridine-oxide) necessitate amber glass vials .

Stability profiles should be cross-validated with mass spectrometry to identify degradation pathways (e.g., ring-opening vs. oxidation) .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the pharmacological potential of this compound? A: Key approaches include:

- Enzyme inhibition assays: Target enzymes (e.g., kinases or proteases) using fluorescence-based assays to determine IC values .

- Cellular uptake studies: Radiolabeling (e.g., C) or fluorescent tagging (e.g., BODIPY) to track intracellular distribution .

- ADME profiling: Liver microsome assays for metabolic stability and Caco-2 models for permeability .

Contradictory data (e.g., high in vitro activity but low in vivo efficacy) may arise from poor solubility—addressable via salt formation or nanoparticle formulation .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies between computational predictions and experimental results? A: Systematic troubleshooting steps include:

- Stereochemical verification: Ensure synthesized intermediates match predicted configurations via X-ray crystallography or NOESY NMR .

- Reaction monitoring: Use in situ IR spectroscopy to detect unexpected intermediates (e.g., nitrile byproducts in amide coupling) .

- Error analysis in DFT: Compare computed activation energies with experimental kinetics to refine solvent/entropy models .

Document all parameters (e.g., solvent purity, catalyst lot variability) to isolate confounding variables .

Analytical Method Development

Q: What advanced techniques are recommended for purity analysis and impurity profiling? A:

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA and mobile phases of hexane/isopropanol .

- LC-HRMS : Identifies low-abundance impurities (e.g., hydrolyzed dione derivatives) with ppm-level mass accuracy .

- Solid-state NMR : Characterizes polymorphic forms, critical for patenting and formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。